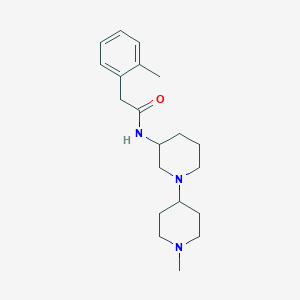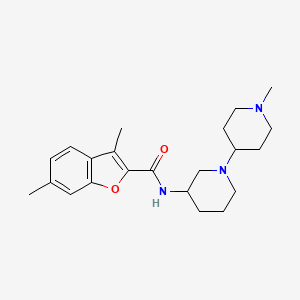![molecular formula C21H27N3O5S B6023741 4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6023741.png)
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide, also known as DIDS, is a sulfonamide derivative that has been widely used as a research tool in various fields of science, including biochemistry, physiology, pharmacology, and neuroscience. DIDS is a small molecule that can easily penetrate cell membranes and interact with a variety of proteins, including ion channels, transporters, and enzymes.
Mécanisme D'action
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide is a sulfonamide derivative that can interact with a variety of proteins, including ion channels, transporters, and enzymes. The mechanism of action of this compound varies depending on the target protein. For example, this compound inhibits the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel by binding to a specific site on the channel protein. This compound inhibits the activity of the Na+/H+ exchanger by binding to a specific site on the transporter protein.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects depending on the target protein. For example, this compound inhibits the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which leads to an increase in intracellular chloride concentration and a decrease in transepithelial chloride secretion. This compound inhibits the activity of the Na+/H+ exchanger, which leads to a decrease in intracellular pH and an increase in intracellular sodium concentration.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and interact with a variety of proteins. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It can be toxic to cells at high concentrations, and its effects on some proteins may be non-specific or indirect.
Orientations Futures
There are many future directions for research on 4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide. One area of interest is the development of more specific and potent inhibitors of ion channels and transporters. Another area of interest is the study of the role of this compound in the regulation of cell signaling pathways and gene expression. Additionally, the use of this compound as a therapeutic agent for the treatment of diseases such as cystic fibrosis and cancer is an area of active research. Finally, the development of new methods for the synthesis and purification of this compound is an important area of research for improving the efficiency and scalability of its use as a research tool.
Méthodes De Synthèse
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide can be synthesized by reacting 4-amino-N-(3-nitrophenyl)benzamide with diisobutylamine and chlorosulfonic acid. The reaction yields a mixture of isomers, which can be separated by column chromatography. The final product is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol.
Applications De Recherche Scientifique
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide has been used as a research tool in many scientific fields. In biochemistry, this compound has been used to study the structure and function of ion channels, transporters, and enzymes. For example, this compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the pathogenesis of cystic fibrosis. This compound has also been used to study the role of the anion exchanger in red blood cells, which is important for maintaining acid-base balance.
In physiology, this compound has been used to study the mechanisms of cell volume regulation, pH regulation, and membrane potential regulation. This compound has been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH. This compound has also been used to study the role of the anion exchanger in the regulation of cell volume.
In pharmacology, this compound has been used to study the effects of drugs on ion channels and transporters. This compound has been shown to inhibit the activity of the multidrug resistance protein (MRP), which is involved in the efflux of drugs from cells. This compound has also been used to study the effects of drugs on the activity of the Na+/H+ exchanger.
Propriétés
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-15(2)13-23(14-16(3)4)30(28,29)20-10-8-17(9-11-20)21(25)22-18-6-5-7-19(12-18)24(26)27/h5-12,15-16H,13-14H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUQCJXAZBZFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6023669.png)

![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-chloro-6-methoxyphenol](/img/structure/B6023681.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6023689.png)

![methyl 4-{3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6023706.png)
![1-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6023712.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6023713.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023728.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6023736.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B6023748.png)


![2-{5-[(4-ethyl-1-piperazinyl)carbonyl]-4,5-dihydro-3-isoxazolyl}phenol](/img/structure/B6023765.png)